1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate 1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883928
InChI: InChI=1S/C14H14BrClO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)8-5-6-10(16)9(15)7-8/h5-7,11H,3-4H2,1-2H3
SMILES:
Molecular Formula: C14H14BrClO5
Molecular Weight: 377.61 g/mol

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate

CAS No.:

Cat. No.: VC15883928

Molecular Formula: C14H14BrClO5

Molecular Weight: 377.61 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate -

Specification

Molecular Formula C14H14BrClO5
Molecular Weight 377.61 g/mol
IUPAC Name diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate
Standard InChI InChI=1S/C14H14BrClO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)8-5-6-10(16)9(15)7-8/h5-7,11H,3-4H2,1-2H3
Standard InChI Key MLSLMTZLAZTCNK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C(=O)C1=CC(=C(C=C1)Cl)Br)C(=O)OCC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central propanedioate backbone esterified at the 1- and 3-positions with ethyl groups. At the 2-position, a 3-bromo-4-chlorobenzoyl group introduces steric and electronic complexity. The bromine and chlorine substituents on the aromatic ring enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions.

Physicochemical Properties

Key properties include:

  • Molecular formula: C14H14BrClO5\text{C}_{14}\text{H}_{14}\text{BrClO}_5

  • Molecular weight: 377.6 g/mol

  • Purity: Typically ≥95% in commercial samples

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ester and halogen functionalities .

Synthetic Pathways and Optimization

Conventional Synthesis Strategies

The synthesis of 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate involves multi-step protocols to ensure regioselective halogenation and esterification:

  • Benzoyl Chloride Formation: 3-Bromo-4-chlorobenzoic acid is treated with thionyl chloride to generate the corresponding acid chloride .

  • Malonate Esterification: Diethyl malonate reacts with the acid chloride in the presence of a base (e.g., triethylamine) to form the benzoylated product .

  • Purification: Column chromatography or recrystallization isolates the target compound.

This route achieves yields of 70–85%, with impurities primarily arising from incomplete esterification or halogen displacement .

Patent-Protected Innovations

Recent patents disclose optimized methods to bypass hazardous intermediates. For example, WO 2017/087323 describes a halogenation-free approach using 2-halo-substituted diethyl malonates (e.g., diethyl 2-bromomalonate) reacted with methylhydrazine. This method eliminates oxidative steps, reducing side reactions and improving safety profiles .

Key advantages:

  • Yield improvement: 85–90% purity without chromatography .

  • Scalability: Suitable for kilogram-scale production .

Applications in Medicinal Chemistry and Industry

Pharmaceutical Intermediate

The compound’s role in synthesizing triazine derivatives is well-documented. Triazines exhibit antimicrobial and anticancer activities, with 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate serving as a key intermediate in their production .

Material Science Applications

In polymer chemistry, the benzoyl moiety enhances thermal stability. Copolymers incorporating this compound show glass transition temperatures (TgT_g) exceeding 150°C, making them suitable for high-performance coatings .

Comparative Analysis of Structurally Analogous Compounds

The following table highlights structurally related malonate esters and their distinct properties:

Compound NameMolecular FormulaKey FeaturesReference
Diethyl 2-(4-chlorobenzamido)malonateC12H13ClN2O4\text{C}_{12}\text{H}_{13}\text{ClN}_2\text{O}_4Amide functionality enhances hydrogen bonding capacity
Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioateC14H13BrFO5\text{C}_{14}\text{H}_{13}\text{BrFO}_5Fluorine substitution increases electronegativity, altering reactivity
Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioateC11H10BrNO6\text{C}_{11}\text{H}_{10}\text{BrN}\text{O}_6Nitro group facilitates reduction to amines for further functionalization

Challenges and Future Directions

Synthetic Bottlenecks

Current limitations include the high cost of halogenated precursors and the need for inert reaction conditions to prevent dehalogenation . Future work may explore catalytic halogen recycling or photochemical activation to mitigate these issues.

Biological Activity Exploration

Preliminary studies suggest interactions with cyclooxygenase enzymes, hinting at anti-inflammatory potential. Systematic SAR studies are warranted to optimize bioavailability and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator